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Cat. No.: B126714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BMS-214662 is a potent, non-peptidomimetic, small molecule inhibitor of the enzyme

farnesyltransferase (FTase).[1] Developed by Bristol-Myers Squibb, this nonsedating

benzodiazepine derivative has demonstrated broad-spectrum cytotoxic activity against various

human tumor cell lines in preclinical studies and has undergone evaluation in several Phase I

and II clinical trials for the treatment of advanced solid tumors and hematological malignancies.

[2][3] This technical guide provides an in-depth overview of BMS-214662, focusing on its core

mechanism of action, impact on critical signaling pathways, summary of its efficacy from clinical

trials, and detailed experimental protocols for its evaluation.

BMS-214662's primary mechanism of action is the inhibition of farnesyltransferase, an enzyme

responsible for the post-translational modification of numerous proteins, most notably those in

the Ras superfamily of small GTPases.[4] By preventing the farnesylation of Ras proteins,

BMS-214662 effectively blocks their localization to the cell membrane, a prerequisite for their

activation and downstream signaling functions that are critical for cell proliferation, survival, and

differentiation.[4]

Chemical Properties
BMS-214662 is chemically described as (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-

2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile.
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Property Value

Molecular Formula C25H23N5O2S2

Molecular Weight 489.6 g/mol

CAS Number 195987-41-8

Appearance Solid

Solubility Soluble in DMSO

Mechanism of Action: Farnesyltransferase Inhibition
Farnesyltransferase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP)

isoprenoid group to a cysteine residue located in a C-terminal "CAAX" box motif of target

proteins. This process, known as farnesylation, is a crucial step in the post-translational

modification of many cellular proteins, including the Ras family of small GTPases (H-Ras, K-

Ras, N-Ras).

BMS-214662 acts as a competitive inhibitor of farnesyltransferase, preventing the farnesylation

of its protein substrates. The inhibition of Ras farnesylation is a key therapeutic target, as

oncogenic mutations in Ras are found in a significant percentage of human cancers, leading to

constitutively active Ras signaling and uncontrolled cell growth. By blocking Ras localization to

the plasma membrane, BMS-214662 abrogates its ability to activate downstream effector

pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b126714?utm_src=pdf-body
https://www.benchchem.com/product/b126714?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Farnesyltransferase (FTase) Inhibition

Farnesyl Pyrophosphate (FPP)

Farnesyltransferase

Unfarnesylated Protein (e.g., Ras)

Blocked Signaling

No Membrane Localization

Farnesylated Protein

Farnesylation

BMS-214662

Inhibition

Cell Membrane

Membrane Localization

Active Downstream Signaling

Activation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ras-MAPK Signaling Pathway

Receptor Tyrosine Kinase (RTK)

Grb2/SOS

Ras-GDP (Inactive)

Ras-GTP (Active)

GTP loading

Raf

BMS-214662

Prevents Membrane Localization

Apoptosis

MEK

ERK

Nucleus

Cell Proliferation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Farnesyltransferase Inhibition Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b126714?utm_src=pdf-body-img
https://www.benchchem.com/product/b126714?utm_src=pdf-custom-synthesis
https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC8410321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8410321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7925338/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7925338/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8151654/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8151654/
https://www.benchchem.com/product/b126714#bms-214662-as-a-farnesyltransferase-inhibitor
https://www.benchchem.com/product/b126714#bms-214662-as-a-farnesyltransferase-inhibitor
https://www.benchchem.com/product/b126714#bms-214662-as-a-farnesyltransferase-inhibitor
https://www.benchchem.com/product/b126714#bms-214662-as-a-farnesyltransferase-inhibitor
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b126714?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

